2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
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Biological Activity
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a novel oxadiazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition capabilities, and molecular interactions.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N7O2 with a molecular weight of 465.9 g/mol. Its structure features a complex arrangement that includes an oxadiazole ring, a pyrazole moiety, and various aromatic substituents.
Property | Value |
---|---|
Molecular Formula | C23H27N7O2 |
Molecular Weight | 465.9 g/mol |
CAS Number | 1170066-02-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves inhibition of key signaling pathways such as EGFR and VEGFR-2.
- Inhibition of Kinases : The compound exhibits strong inhibitory activity against kinases like EGFR and FAK. In vitro studies have reported IC50 values in the nanomolar range for these targets, indicating potent activity against tumor proliferation .
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, with mechanisms involving ROS generation and mitochondrial dysfunction .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Aromatase Inhibition : Similar oxadiazole derivatives have been shown to inhibit aromatase enzymes effectively. This inhibition is crucial for the treatment of hormone-dependent cancers such as breast cancer .
- VEGF Pathway Inhibition : The compound’s ability to inhibit VEGF-stimulated cellular activities suggests it may reduce angiogenesis in tumors, further supporting its anticancer properties .
Case Studies
Several case studies illustrate the biological efficacy of oxadiazole derivatives:
- Study on MCF-7 Cells : A study reported that a derivative similar to the compound showed significant cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with various targets, revealing strong interactions with active sites on kinases such as EGFR and VEGFR-2 .
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-4-25-22-19(23-27-21(29-33-23)15-10-6-5-9-14(15)2)20(24)30(28-22)13-18(31)26-16-11-7-8-12-17(16)32-3/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSINRRMIYLWHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.